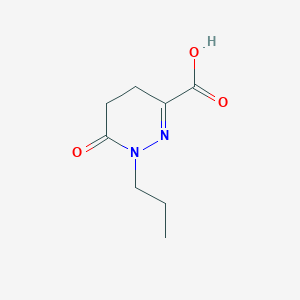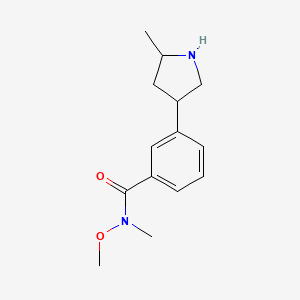![molecular formula C6H11ClF3NO3 B13158240 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO3 It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a propoxy group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of a suitable starting material with propylene oxide to form the propoxy intermediate.
Introduction of the Trifluoromethyl Group: The propoxy intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Amination: The resulting compound undergoes amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in the overall structure.
2-[3-Amino-2-(trifluoromethyl)propoxy]benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts distinct chemical properties, making it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C6H11ClF3NO3 |
|---|---|
Molekulargewicht |
237.60 g/mol |
IUPAC-Name |
2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO3.ClH/c7-6(8,9)4(1-10)2-13-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
InChI-Schlüssel |
VESFDFQFCPFTNA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COCC(=O)O)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)







![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)



